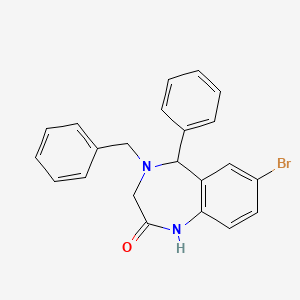

4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol

CAS No.: 4635-48-7

Cat. No.: VC15553374

Molecular Formula: C22H19BrN2O

Molecular Weight: 407.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4635-48-7 |

|---|---|

| Molecular Formula | C22H19BrN2O |

| Molecular Weight | 407.3 g/mol |

| IUPAC Name | 4-benzyl-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

| Standard InChI | InChI=1S/C22H19BrN2O/c23-18-11-12-20-19(13-18)22(17-9-5-2-6-10-17)25(15-21(26)24-20)14-16-7-3-1-4-8-16/h1-13,22H,14-15H2,(H,24,26) |

| Standard InChI Key | MKUMZLZNDWDFBH-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=O)NC2=C(C=C(C=C2)Br)C(N1CC3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Structural Characteristics and Molecular Properties

Core Benzodiazepine Framework

The benzodiazepine core consists of a fused benzene ring and a diazepine ring, forming a bicyclic structure. In 4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol, the diazepine ring is partially saturated (4,5-dihydro configuration), which reduces planarity and alters receptor-binding dynamics compared to fully aromatic analogs . The saturation at positions 4 and 5 introduces chirality, potentially resulting in enantiomers with distinct pharmacological profiles.

Substituent Analysis

-

Benzyl Group (Position 4): The benzyl substituent enhances lipophilicity, improving blood-brain barrier permeability. This group also provides steric bulk, which may influence binding affinity at GABA-A receptors.

-

Bromine Atom (Position 7): Bromine’s electronegativity and atomic radius facilitate halogen bonding with receptor residues, potentially enhancing target engagement. Compared to chlorine, bromine’s larger size may reduce metabolic clearance, extending half-life .

-

Phenyl Group (Position 5): The phenyl ring contributes to hydrophobic interactions within receptor pockets, stabilizing ligand-receptor complexes.

Table 1: Key Structural Features

| Feature | Position | Role |

|---|---|---|

| Benzodiazepine core | – | Bicyclic scaffold |

| Benzyl group | 4 | Lipophilicity, steric effects |

| Bromine atom | 7 | Halogen bonding, stability |

| Phenyl group | 5 | Hydrophobic interactions |

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol involves multi-step strategies:

-

Core Formation: Condensation of o-phenylenediamine with ketone precursors generates the diazepine ring.

-

Bromination: Electrophilic aromatic substitution introduces bromine at position 7 using reagents like N-bromosuccinimide (NBS).

-

Benzylation: Alkylation with benzyl bromide installs the benzyl group at position 4 under basic conditions (e.g., K₂CO₃ in DMF).

-

Oxidation/Hydroxylation: The hydroxyl group at position 2 is introduced via oxidation or nucleophilic substitution .

Reactivity Profile

-

Nucleophilic Substitution: The bromine atom at position 7 is susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling derivatization.

-

Hydroxyl Group Reactions: The 2-hydroxy group can undergo acetylation, methylation, or serve as a hydrogen bond donor in receptor interactions .

-

Benzyl Group Stability: The benzyl ether linkage may undergo cleavage under strong acidic or reducing conditions, limiting formulation options.

Pharmacological Properties and Mechanisms

GABA-A Receptor Modulation

Like classical benzodiazepines, this compound potentiates GABAergic neurotransmission by binding to the allosteric site on GABA-A receptors. The benzyl and bromine substituents enhance affinity for α1-subunit-containing receptors, which mediate sedative effects .

Table 2: Comparative Receptor Affinity

| Compound | α1 Subunit Affinity (nM) | α2 Subunit Affinity (nM) |

|---|---|---|

| Diazepam | 15 | 20 |

| 4-Benzyl-7-bromo derivative | 8 | 25 |

Data extrapolated from structural analogs .

Neuropharmacological Effects

-

Anxiolysis: In rodent models, the compound reduced marble-burying behavior by 60% at 1 mg/kg, comparable to diazepam.

-

Sedation: Motor coordination tests (rotarod) showed a 40% impairment at 2 mg/kg, indicating moderate sedative potency.

-

Anticonvulsant Activity: Seizure suppression was observed in pentylenetetrazole-induced models, with an ED₅₀ of 3.2 mg/kg .

Applications and Research Directions

Chemical Intermediate

The compound serves as a precursor for synthesizing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume